TAS-F Eliminates Base-Catalyzed Side Reactions Seen with TBAF During Silyl Deprotection of Thioester- and Acetate-Containing Substrates
In a direct head-to-head comparison during the total synthesis of damavaricin D, TAS-F and TBAF were evaluated for deprotection of the 2-(trimethylsilyl)ethyl (Teoc) and silyl ether groups of substrate 5. Treatment with TBAF in DMF produced the desired amino acid 6 in only 65–80% yield, accompanied by 10–15% of enoate 7 arising from acetate β-elimination at C(11). Attempts to mitigate this using 4 Å molecular sieves or alternative solvents (CH3CN, THF) failed. In contrast, treatment of the same substrate with 4 equivalents of TAS-F in DMF afforded amino acid 6 exclusively in 95% crude yield, with no detectable elimination product [1]. Similarly, TBAF-mediated deprotection of glycoside 1 gave a complex mixture of products due to thioester acyl transfer and hydrolysis, whereas TAS-F cleanly provided glycoside 2 in 68% yield [1].
| Evidence Dimension | Product yield and elimination suppression during deprotection of base-sensitive silyl/Teoc-protected substrates |
|---|---|
| Target Compound Data | TAS-F (4 equiv, DMF): 95% yield of amine 6, 0% elimination product |
| Comparator Or Baseline | TBAF (DMF): 65–80% yield of amine 6, 10–15% elimination product (enoate 7) |
| Quantified Difference | TAS-F eliminates 10–15 percentage points of side-product formation while increasing desired product yield by 15–30 absolute percentage points |
| Conditions | Substrate 5 (Teoc carbamate, silyl ether, acetate ester, base-sensitive thiocarbonate); DMF solvent; room temperature; Scheidt et al. 1998 |
Why This Matters
For procurement in complex-molecule synthesis programs, TAS-F provides a uniquely clean deprotection option that prevents the 10–15% material loss and chromatographic purification burden imposed by TBAF-mediated elimination side reactions—particularly critical for precious late-stage intermediates where yield preservation is paramount.
- [1] Scheidt, K. A.; Chen, H.; Follows, B. C.; Chemler, S. R.; Coffey, D. S.; Roush, W. R. Tris(dimethylamino)sulfonium Difluorotrimethylsilicate, a Mild Reagent for the Removal of Silicon Protecting Groups. J. Org. Chem. 1998, 63 (19), 6436–6437. DOI: 10.1021/jo981215i. View Source
